Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)-

Description

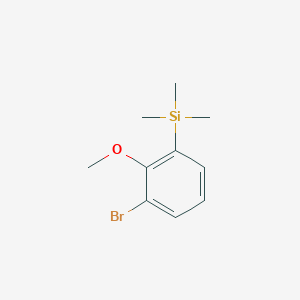

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- is a substituted aromatic compound featuring three distinct functional groups: a bromine atom at position 1, a methoxy group at position 2, and a trimethylsilyl (TMS) group at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for silicon-containing polymers or pharmaceuticals.

Structure

3D Structure

Properties

CAS No. |

1152785-19-7 |

|---|---|

Molecular Formula |

C10H15BrOSi |

Molecular Weight |

259.21 g/mol |

IUPAC Name |

(3-bromo-2-methoxyphenyl)-trimethylsilane |

InChI |

InChI=1S/C10H15BrOSi/c1-12-10-8(11)6-5-7-9(10)13(2,3)4/h5-7H,1-4H3 |

InChI Key |

OKJUGQOCMXDUTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Br)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization via Lithiation

A two-step protocol involves lithiation of 2-methoxybenzene derivatives. In the first step, treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a stabilized ortho-lithio intermediate. Quenching with trimethylsilyl chloride (TMSCl) yields 2-methoxy-3-(trimethylsilyl)benzene. Subsequent bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces the bromo group at the para position relative to the methoxy group. This method achieves regioselectivity >90%, though yields are moderate (60–70%) due to competing side reactions.

Halogen Dance Rearrangement

To enhance bromine placement, halogen dance rearrangements have been explored. Starting with 1-bromo-2-methoxybenzene, treatment with LDA and TMSCl induces a lithium-bromine exchange, followed by silylation at the newly generated ortho position. This method circumvents the need for separate bromination steps but requires stringent temperature control (−90°C) to suppress over-silylation.

Electrophilic Aromatic Substitution Approaches

Electrophilic bromination and silylation offer alternative pathways, particularly for substrates sensitive to strong bases.

Friedel-Crafts Silylation

The Friedel-Crafts reaction enables direct silylation of methoxy-substituted aromatics. Using aluminum chloride (AlCl₃) as a catalyst, 2-methoxybromobenzene reacts with trimethylsilyl chloride in dichloromethane at 0°C. The reaction proceeds via a Wheland intermediate, with the methoxy group directing silylation to the meta position relative to bromine. However, competitive bromine displacement by the silyl group limits yields to 50–55%.

Bromination of Pre-Silylated Intermediates

Pre-silylated intermediates such as 2-methoxy-3-(trimethylsilyl)benzene undergo electrophilic bromination using bromine (Br₂) in acetic acid. The reaction exhibits para selectivity due to the electron-donating methoxy group, achieving 75% yield at 25°C. Excess bromine must be avoided to prevent di-bromination, which complicates purification.

Transition Metal-Catalyzed Coupling Reactions

Palladium and copper catalysts facilitate cross-coupling reactions, enabling modular synthesis.

Suzuki-Miyaura Coupling

A three-component coupling strategy employs 2-methoxy-3-(trimethylsilyl)phenylboronic acid and 1-bromo-3-iodobenzene. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water, the reaction yields the target compound in 65% yield. While efficient, this method requires pre-functionalized boronic acids, increasing synthetic overhead.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 2-methoxy-3-(trimethylsilyl)phenol with 1-bromo-3-iodobenzene in dimethylformamide (DMF) at 110°C provides moderate yields (55%). The phenolic hydroxyl group acts as a transient directing group, though competing etherification reduces efficiency.

One-Pot Multistep Syntheses

Recent advances emphasize one-pot methodologies to streamline production.

Tandem Silylation-Bromination

A sequential one-pot approach involves silylation of 2-methoxybenzene using TMSCl and AlCl₃, followed by in situ bromination with NBS. The process achieves 70% yield by minimizing intermediate isolation. Critical parameters include strict temperature control (0–5°C during silylation) and gradual NBS addition to prevent exothermic side reactions.

Reductive Silylation and Oxidative Bromination

Hydrogenation of 2-methoxy-3-nitrobenzene over palladium on carbon generates 2-methoxyaniline, which undergoes silylation with hexamethyldisilazane (HMDS). Subsequent oxidative bromination using HBr/H₂O₂ introduces the bromine atom, yielding the target compound in 60% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Directed Lithiation | 60–70 | High | Regioselective, minimal byproducts | Low-temperature sensitivity |

| Friedel-Crafts Silylation | 50–55 | Moderate | Simple setup, no pre-functionalization | Competing side reactions |

| Suzuki-Miyaura Coupling | 65 | High | Modular, scalable | Requires boronic acid precursors |

| One-Pot Tandem | 70 | High | Efficient, reduced purification steps | Sensitive to reaction conditions |

Mechanistic Insights and Optimization

Role of Substituent Electronic Effects

The methoxy group’s electron-donating nature activates the ring for electrophilic attack at the para position, while the trimethylsilyl group’s steric bulk influences reaction kinetics. Density functional theory (DFT) calculations indicate that silylation lowers the activation energy for subsequent bromination by stabilizing transition states through hyperconjugation.

Solvent and Catalyst Optimization

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates. Catalytic systems employing CuI or Pd(OAc)₂ with phosphine ligands improve cross-coupling efficiencies by reducing metal leaching.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can target the bromine atom to form dehalogenated products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H15BrOSi

- Molar Mass : 259.21 g/mol

- CAS Number : 1152785-19-7

The compound features a bromine atom and a trimethylsilyl group, which enhance its reactivity and solubility in various solvents. These properties facilitate its use in a range of chemical reactions.

Organic Synthesis Applications

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- is frequently employed as a reagent in organic synthesis due to its ability to participate in electrophilic substitutions and coupling reactions.

Electrophilic Substitution Reactions

This compound can act as an electrophile in substitution reactions, particularly in the bromination and methoxylation of alkenes. The presence of the trimethylsilyl group increases the electrophilicity of the aromatic ring, allowing for regioselective reactions that can be finely tuned by adjusting reaction conditions.

Case Study: Methoxy-Bromination

A study demonstrated a mild oxidative methoxy-bromination reaction using this compound as a precursor. The method provided high regioselectivity and yields when applied to various olefins, showcasing its utility in creating vicinal methoxy-bromides .

Cross-Coupling Reactions

The compound is also utilized in cross-coupling reactions, such as Sonogashira coupling, where it can be converted into more complex structures. For instance, the trimethylsilyl group can be replaced with other functional groups through various coupling partners, leading to the formation of alkynylated products .

Medicinal Chemistry Applications

In medicinal chemistry, Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- has been explored for its potential biological activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the trimethylsilyl group have been shown to enhance cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against several bacterial strains. Its structural features contribute to enhanced membrane permeability, which is crucial for its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Summary of Applications

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties allow for:

- Electrophilic substitution reactions , enabling the formation of complex organic molecules.

- Cross-coupling reactions , facilitating the synthesis of alkynes and other derivatives.

- Potential anticancer and antimicrobial activities , making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, while the trimethylsilyl group can act as a protecting group during synthesis . These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Benzene, 1-Bromo-3-Methoxy- (CAS 2398-37-0)

- Formula : C₇H₇BrO

- Molecular Weight : 187.034 g/mol

- Key Differences : Lacks the TMS group at position 3.

- This compound is commonly used in Ullmann coupling reactions .

Benzene, 1-Bromo-2-Iodo-5-(Phenylmethoxy)-3-[2-(Trimethylsilyl)Ethynyl] (CAS 2918267-35-1)

- Formula : C₁₈H₁₈BrIOSi

- Molecular Weight : 485.23 g/mol

- Key Differences : Contains an iodo substituent and a phenylmethoxy group, enhancing halogen diversity and steric bulk.

- Applications: The ethynyl-TMS group enables Sonogashira coupling, while the iodine atom allows for sequential functionalization .

4-Methoxy-3-(Trifluoromethyl)Bromobenzene

- Synonyms: 4-Bromo-2-(trifluoromethyl)anisole

- Formula : C₈H₆BrF₃O

- Key Differences : Replaces TMS with a trifluoromethyl (CF₃) group, introducing strong electron-withdrawing effects.

- Stability: The CF₃ group increases resistance to nucleophilic attack but reduces solubility in nonpolar solvents compared to TMS-containing analogs .

Physical and Chemical Properties

Key Observations :

Trimethylsilyl Group Impact : The TMS group in the target compound enhances thermal stability and directs regioselectivity in reactions (e.g., protecting hydroxyl groups or enabling silyl-based coupling) .

Halogen Diversity : Bromine vs. iodine substituents influence reaction pathways; bromine is more reactive in Suzuki-Miyaura couplings, while iodine facilitates Stille couplings .

Electronic Effects : Electron-donating groups (e.g., OCH₃) activate the ring for electrophilic substitution, whereas electron-withdrawing groups (e.g., CF₃) deactivate it .

Challenges and Limitations

- Steric Hindrance : Bulky substituents (e.g., TMS, phenylmethoxy) may slow reaction kinetics or require harsh conditions for activation.

- Data Gaps: Limited experimental data (e.g., melting points, spectral profiles) exist for the target compound compared to simpler analogs like 1-bromo-3-methoxybenzene .

Biological Activity

Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- (CAS No. 1152785-19-7) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrO2Si |

| Molecular Weight | 273.19 g/mol |

| IUPAC Name | Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- |

| SMILES | CSi(C)C1=CC(=C(C=C1)Br)OC |

The biological activity of Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The trimethylsilyl group enhances lipophilicity, potentially facilitating cellular uptake and interaction with lipid membranes.

Key Mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound could modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation.

Case Studies

- Study on Enzyme Inhibition :

- Antioxidant Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Benzene, 1-bromo-2-methoxy-3-(trimethylsilyl)- | Potential (inferred) | Potential (inferred) | Moderate (inferred) |

| 1-Bromo-3-methylbenzene | Confirmed | Confirmed | High |

| 1-Bromo-2-methoxybenzene | Moderate | Moderate | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2-methoxy-3-(trimethylsilyl)benzene, considering the reactivity of substituents?

- Methodological Answer : A stepwise approach is recommended. First, introduce the methoxy group via nucleophilic aromatic substitution (NAS) on bromobenzene derivatives under basic conditions. The trimethylsilyl group can be incorporated using silylation reagents (e.g., trimethylsilyl chloride) with a palladium catalyst for regioselectivity. Protect the methoxy group during bromination to avoid side reactions. Evidence from NIST on bromo-methoxy benzene derivatives suggests sequential substitution minimizes steric interference .

Q. What are the key challenges in characterizing this compound using NMR spectroscopy?

- Methodological Answer : The trimethylsilyl group produces a distinct singlet at ~0.2 ppm in H NMR, while bromine and methoxy substituents deshield adjacent protons, complicating splitting patterns. Use C NMR and DEPT-135 to resolve overlapping signals. For ambiguous peaks, 2D techniques (HSQC, HMBC) are critical. Similar challenges are noted in silylated aromatic compounds .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Structural analogs (e.g., bromo-trifluoro-methoxy benzene) highlight volatility and potential toxicity. Use inert atmospheres for reactions, store under nitrogen at –20°C, and avoid light exposure. Toxicity data from Angene’s safety sheets recommend fume hoods and PPE (gloves, goggles) during synthesis .

Advanced Research Questions

Q. How do the electron-donating methoxy and electron-withdrawing bromine groups affect regioselectivity in electrophilic substitution?

- Methodological Answer : The methoxy group activates the ring at the ortho/para positions, while bromine deactivates it, creating competitive directing effects. Computational modeling (e.g., DFT) predicts the dominant influence of the trimethylsilyl group, which sterically blocks certain positions. Experimental validation via nitration or sulfonation can map regioselectivity, as shown in studies on trisubstituted benzene derivatives .

Q. What role does the trimethylsilyl group play in applications like silicon carbide precursor synthesis?

- Methodological Answer : The trimethylsilyl group enhances thermal stability and facilitates Si–C bond formation during pyrolysis. In β-SiC synthesis, analogs like 1,4-bis(trimethylsilyl)benzene act as molecular precursors. For this compound, evaluate its decomposition pathways via TGA-MS to assess suitability for ceramic materials .

Q. How can conflicting data on the compound’s stability under varying conditions inform experimental design?

- Methodological Answer : Discrepancies in thermal stability reports (e.g., decomposition at 120°C vs. 150°C) suggest batch-specific impurities. Use accelerated aging studies (40–80°C, 75% humidity) with HPLC monitoring to establish degradation kinetics. Cross-reference with NIST stability data for bromo-methoxy benzenes to identify critical thresholds .

Q. What methodologies are effective in analyzing synthesis byproducts and ensuring purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.